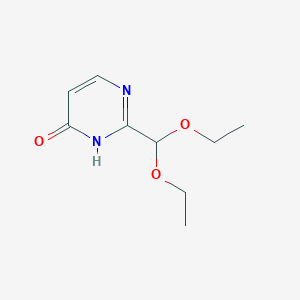
3-Cyano-5-formylbenzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyano-5-formylbenzoate is an organic compound with the molecular formula C10H7NO3. It is a derivative of benzoic acid, featuring a cyano group (-CN) and a formyl group (-CHO) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-cyano-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-cyano-5-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-cyano-5-formylbenzoate may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-cyano-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 3-cyano-5-carboxybenzoic acid.
Reduction: Methyl 3-amino-5-formylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-cyano-5-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Methyl 3-cyano-5-formylbenzoate can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-cyano-5-formylbenzoate depends on its specific application. In chemical reactions, the cyano and formyl groups act as reactive sites for nucleophilic and electrophilic attacks. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano group and the electron-donating nature of the formyl group, which can affect the overall electron density on the benzene ring.
Comparación Con Compuestos Similares
Methyl 3-formylbenzoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 4-formylbenzoate: The formyl group is positioned differently on the benzene ring, affecting its reactivity and chemical properties.
Methyl 3-cyanobenzoate: Lacks the formyl group, which reduces its versatility in chemical modifications.
Uniqueness: Methyl 3-cyano-5-formylbenzoate is unique due to the presence of both cyano and formyl groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
methyl 3-cyano-5-formylbenzoate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,6H,1H3 |
Clave InChI |
VTEMTWUIZBQICO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)









